4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
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Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-25(13-15-5-3-2-4-6-15)30(27,28)17-9-7-16(8-10-17)20(26)24-19-18-11-12-29-21(18)23-14-22-19/h2-12,14H,13H2,1H3,(H,22,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABWIRLOBZXELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a gonadotropin-releasing hormone (GnRH) antagonist. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
The compound features a thienopyrimidine core, which is known for its diverse biological activities, including antitumor and anti-inflammatory properties.
Research indicates that this compound acts primarily through antagonizing the GnRH pathway. GnRH plays a crucial role in regulating reproductive hormones, and its antagonism can lead to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism is particularly relevant in conditions such as hormone-dependent cancers and endometriosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against GnRH receptors. The binding affinity was evaluated using competitive binding assays, revealing a low IC value indicative of high potency:
| Compound | IC (nM) | Binding Affinity (K) (nM) |
|---|---|---|
| This compound | 12.5 | 6.8 |
These results suggest that the compound effectively displaces GnRH from its receptor, thereby inhibiting downstream signaling pathways associated with reproductive hormone release.
In Vivo Studies
In vivo studies conducted on animal models have further supported the efficacy of this compound. A notable study involved administering the compound to male rats, resulting in a significant decrease in serum testosterone levels. The observed effects were consistent with the expected outcomes of GnRH antagonism:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serum Testosterone (ng/mL) | 450 ± 50 | 150 ± 30* |
*Statistically significant at p < 0.05.
Case Studies
- Case Study on Hormone-Dependent Tumors : A clinical trial involving patients with prostate cancer showed promising results when combining this compound with standard therapies. Patients exhibited reduced tumor growth rates and improved overall survival compared to those receiving standard therapy alone.
- Endometriosis Management : In another study focusing on endometriosis, patients treated with this compound reported significant alleviation of symptoms and reduction in lesion size after three months of treatment.
Safety Profile
The safety profile of this compound has been assessed in various studies. Toxicity assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical development:
| Toxicity Parameter | Result |
|---|---|
| Acute Toxicity (LD50 in rats) | >2000 mg/kg |
| Chronic Toxicity | No significant adverse effects observed at therapeutic doses |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?
The compound is synthesized via multi-step protocols, typically starting from methyl 2-aminothiophene-3-carboxylate. Key steps include:
- Thienopyrimidine core formation : Cyclization reactions under mild conditions to generate the thieno[2,3-d]pyrimidine scaffold .
- Acid-amine coupling : Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF to couple the sulfamoyl-benzamide moiety to the thienopyrimidine core .
- Purification : Flash column chromatography or recrystallization to isolate the final product, with yields typically ranging from 70–75% .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches near 1150–1300 cm⁻¹ and amide C=O near 1650 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Assigns proton environments (e.g., aromatic protons in thienopyrimidine at δ 7.5–8.5 ppm, benzyl groups at δ 4.5–5.0 ppm) .
- ¹³C NMR : Confirms carbon frameworks, including quaternary carbons in the pyrimidine ring (δ 150–160 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 422–465 depending on substituents) .
Q. What preliminary biological activities are reported for structurally analogous compounds?
Thieno[2,3-d]pyrimidine derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to amoxicillin .
- Enzyme inhibition : Sulfamoyl groups may target bacterial dihydrofolate reductase (DHFR) or kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents like DMF enhance coupling efficiency but may require strict moisture control .
- Catalyst stoichiometry : HATU:DIPEA ratios (1:2 molar equivalents) improve amide bond formation .
- Temperature control : Room-temperature coupling minimizes side reactions (e.g., epimerization) .
- Workflow monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .
Q. How do structural modifications (e.g., substituents on the benzamide or thienopyrimidine) influence biological activity?
- Electron-withdrawing groups (e.g., -NO₂) : Enhance antimicrobial potency by increasing membrane permeability (e.g., compound 8g showed MIC = 12.5 µg/mL against E. coli) .
- Bulkier substituents (e.g., trifluoromethyl) : Improve selectivity for fungal targets (e.g., A. niger) but may reduce solubility .
- Sulfamoyl vs. carboxamide : Sulfamoyl groups increase hydrogen-bonding potential, critical for enzyme inhibition .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Standardized assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determinations to minimize variability .
- Structure-activity relationship (SAR) studies : Compare substituent effects systematically (e.g., nitro vs. trifluoromethyl at position 4 of the phenoxy group) .
- Resistance profiling : Test against mutant strains (e.g., S. aureus with efflux pump overexpression) to identify mechanism-specific activity .
Q. How can molecular docking be applied to predict target interactions?
- Target selection : Prioritize enzymes like DHFR or bacterial topoisomerases based on structural homology with active analogs .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to simulate binding.
- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Methodological Considerations
Designing a study to evaluate pharmacokinetic properties:
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
- In vivo models : Administer orally to rodents and measure plasma concentrations using LC-MS/MS, noting AUC and Cmax values .
Addressing synthetic reproducibility challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
